molecular formula C18H20N6O3 B6519265 1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920484-60-2

1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519265
CAS No.: 920484-60-2
M. Wt: 368.4 g/mol
InChI Key: HCHUCKDXVNVCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core (-NH-C(=O)-NH-) linked to two distinct moieties:

  • Tetrazole-methyl group: A 1H-1,2,3,4-tetrazole ring substituted at position 1 with a 4-methylphenyl group. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-12-4-7-14(8-5-12)24-17(21-22-23-24)11-19-18(25)20-13-6-9-15(26-2)16(10-13)27-3/h4-10H,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHUCKDXVNVCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Urea and Thiourea Derivatives

  • 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (PubChem): Differs in the position of methoxy groups (2,3 vs. 3,4), which may alter steric and electronic interactions with targets. The 3,4-dimethoxy configuration in the target compound could enhance binding to enzymes requiring planar aromatic stacking .
  • 1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives (E-Journal of Chemistry, 2012): Replacing urea with thiourea (-NH-C(=S)-NH-) introduces sulfur, increasing lipophilicity and altering hydrogen-bonding strength. Thioureas often exhibit higher cytotoxicity but lower solubility compared to ureas .

Tetrazole-Modified Analogs

  • 3-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (Product Index, 2019): Replaces 4-methylphenyl with 3,4-dimethylphenyl on the tetrazole and uses a 3-methoxyphenyl urea group.
  • 1-[(3,4-Dimethoxyphenyl)[1-(2-phenylethyl)-1H-tetrazol-5-yl]methyl]-4-(prop-2-en-1-yl)piperazine (DNAJA1 study, 2022): Incorporates a piperazine-propenyl chain instead of urea, demonstrating that bulky substituents on the tetrazole can modulate binding to proteins like HSP40/JDP, as evidenced by docking scores (e.g., −51.382 kcal/mol) .

Triazole-Based Compounds

  • Triazoles exhibit similar bioisosteric properties but differ in ring strain and hydrogen-bonding geometry, which may influence antimicrobial or antitumor activity .

Physicochemical Properties

Property Target Compound 1-(2,3-Dimethoxyphenyl) Analog Thiourea Derivative
Molecular Weight 352.39 g/mol 352.39 g/mol ~365 g/mol
LogP (Predicted) ~3.2 ~3.0 ~3.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 6 5 (thiourea)
Solubility (mg/mL) <0.1 (Low) <0.1 (Low) <0.05 (Very Low)

Key Observations :

  • Thiourea derivatives exhibit higher LogP values, suggesting improved membrane penetration but poorer solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.